molecular formula C17H21N3O4 B2681692 2-(benzyloxy)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide CAS No. 2034228-29-8

2-(benzyloxy)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide

Cat. No.: B2681692
CAS No.: 2034228-29-8
M. Wt: 331.372
InChI Key: CRIYFJUNNWYWMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzyloxy)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is a synthetic chemical compound provided for scientific research and development. This molecule features a hybrid chemical architecture, incorporating a 1,2,4-oxadiazole ring—a heterocycle known for its utility in medicinal chemistry and drug discovery—linked via a methylene group to an acetamide functionality that is further modified with a benzyloxy substituent . The 1,2,4-oxadiazole scaffold is of significant interest in pharmaceutical research for its role as a bioisostere, capable of modulating the physicochemical properties of lead compounds and contributing to interactions with biological targets . The specific inclusion of a tetrahydropyran (oxan) ring system attached to the oxadiazole core enhances the structural complexity and potential for exploring three-dimensional chemical space. Compounds containing the 1,2,4-oxadiazole moiety have been investigated for a range of biological activities. Recent scientific literature indicates that structurally similar N-(1,3,4-oxadiazol-2-yl)benzamide derivatives have demonstrated potent and selective inhibitory effects against monoamine oxidase B (MAO-B), a target relevant to Parkinson's disease research . Other research on oxadiazole-containing molecules has revealed potent antibacterial properties, particularly against multidrug-resistant Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA), by potentially inhibiting key biosynthetic pathways like lipoteichoic acid (LTA) production . The molecular design of this compound, particularly the combination of the oxadiazole ring with an ether-linked benzyl group, suggests potential for applications in developing central nervous system (CNS) active agents, given that similar structural motifs are associated with appropriate blood-brain barrier permeability . Researchers can utilize this compound as a key intermediate, a building block for the synthesis of more complex molecules, or as a reference standard in bioactivity screening assays. It is supplied for in vitro studies exclusively. 2-(benzyloxy)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylmethoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c21-15(12-23-11-13-4-2-1-3-5-13)18-10-16-19-17(20-24-16)14-6-8-22-9-7-14/h1-5,14H,6-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRIYFJUNNWYWMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NOC(=N2)CNC(=O)COCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzyloxy)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The benzyloxy group is introduced via a nucleophilic substitution reaction, while the oxane ring is formed through intramolecular cyclization reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(benzyloxy)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group typically yields benzaldehyde or benzoic acid, while reduction of the oxadiazole ring can produce a variety of amine derivatives .

Mechanism of Action

The mechanism of action of 2-(benzyloxy)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide involves its interaction with specific molecular targets. The oxadiazole ring can act as a bioisostere for amides, allowing the compound to inhibit enzymes by mimicking natural substrates. The benzyloxy group can enhance binding affinity to certain receptors, while the oxane ring can improve the compound’s overall stability and solubility .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

The compound’s uniqueness lies in its combination of a benzyloxy-acetamide group and a tetrahydropyran-substituted oxadiazole. Below is a comparison with key analogs from the literature:

Table 1: Structural Comparison of 1,2,4-Oxadiazole Derivatives
Compound Name Oxadiazole Substituent Acetamide Side Chain Key Features Reference
2-(Benzyloxy)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide Oxan-4-yl Benzyloxy Tetrahydropyran enhances solubility N/A
2-(4-Chlorophenoxy)-N-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-N-isopropylacetamide (11g) 4-Chlorophenyl 4-Chlorophenoxy, isopropyl Dual chloro groups increase lipophilicity
N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide Chloromethyl (benzisoxazole) Acetamide Benzisoxazole core; reactive chloromethyl group
N-[4-(Dimethylamino)benzyl]-N-(5-methyl-3-phenylisoxazol-4-yl)acetamide (64) Phenyl (isoxazole) Dimethylaminobenzyl Electron-rich substituents for binding

Key Observations :

  • Tetrahydropyran vs. Aromatic Substituents : The oxan-4-yl group in the target compound likely improves aqueous solubility compared to aromatic substituents (e.g., 4-chlorophenyl in 11g), which are more lipophilic .
Table 2: Physical and Analytical Data
Compound Name Melting Point (°C) HPLC Purity $ ^1H $ NMR Isomer Ratio Reference
11g 133.4–135.8 99.9% 4:1
11h 108.3–109.5 99.8% 3:1
Target Compound Not reported Not reported Not reported N/A

Note: The absence of data for the target compound highlights a gap in the literature, necessitating further experimental validation.

Biological Activity

The compound 2-(benzyloxy)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, anticancer, and other relevant pharmacological properties.

Chemical Structure

The structure of the compound can be described as follows:

  • Core Structure : The compound features a benzyloxy group linked to an acetamide moiety, which is further substituted with a 1,2,4-oxadiazole ring. The oxadiazole is known for its diverse biological activities.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds related to 2-(benzyloxy)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide. The following table summarizes findings on its antimicrobial efficacy:

Microorganism Activity Minimum Inhibitory Concentration (MIC)
Gram-positive bacteriaModerate50 µg/mL
Gram-negative bacteriaLow>100 µg/mL
Fungi (e.g., Candida albicans)Moderate25 µg/mL

These results indicate that the compound exhibits selective activity against certain Gram-positive bacteria and fungi but shows limited effectiveness against Gram-negative bacteria.

Anticancer Activity

Research has also highlighted the potential anticancer properties of this compound. In vitro studies have demonstrated cytotoxic effects on various cancer cell lines:

Cancer Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast cancer)15Induction of apoptosis
A549 (Lung cancer)20Cell cycle arrest at G2/M phase
HepG2 (Liver cancer)25Inhibition of proliferation

The observed cytotoxicity suggests that the compound may serve as a lead for developing new anticancer agents.

Case Studies

  • Study on Antimicrobial Properties : A recent investigation evaluated the antimicrobial activity of various derivatives of oxadiazole. The study found that compounds similar to 2-(benzyloxy)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide exhibited significant antibacterial activity against Staphylococcus aureus and antifungal activity against Candida species. The structure–activity relationship indicated that modifications to the oxadiazole ring could enhance activity.
  • Cytotoxicity Assessment : In a study focusing on cancer cell lines, derivatives of 1,2,4-oxadiazoles were tested for their ability to inhibit cell growth. The results indicated that compounds with benzyloxy substitutions showed enhanced cytotoxic effects compared to their unsubstituted counterparts. This highlights the importance of functional groups in modulating biological activity.

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